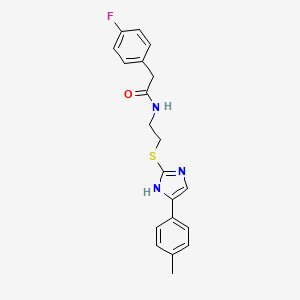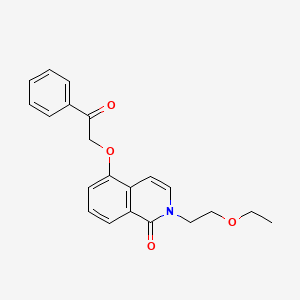
2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a derivative of isoquinoline and has been synthesized using various methods.
Applications De Recherche Scientifique
2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the activity of certain enzymes, which play a crucial role in the development of various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one involves the inhibition of the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in the development of various diseases, including cancer and inflammation. By inhibiting the activity of these enzymes, this compound can prevent the progression of these diseases.
Biochemical and Physiological Effects:
2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. This compound has also been found to induce apoptosis in cancer cells, which can prevent the growth and spread of tumors. Additionally, it has been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one in lab experiments is its potential applications in the field of medicine. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, which can be useful in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one. One of the areas of research is the development of new drugs based on this compound. This compound has shown potential as a therapeutic agent for various diseases, and further research is needed to determine its efficacy in humans. Another area of research is the study of the mechanism of action of this compound. Understanding the molecular mechanisms involved in the activity of this compound can provide insights into the development of new drugs. Finally, further research is needed to determine the safety and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-methyl-5-nitroisoquinoline with ethyl 2-bromoacetate, followed by reduction of the nitro group and subsequent reaction with phenacyl bromide. This method yields the desired compound with a good yield and purity.
Propriétés
IUPAC Name |
2-(2-ethoxyethyl)-5-phenacyloxyisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-25-14-13-22-12-11-17-18(21(22)24)9-6-10-20(17)26-15-19(23)16-7-4-3-5-8-16/h3-12H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSNTKCJPBHFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethyl)-5-phenacyloxyisoquinolin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)
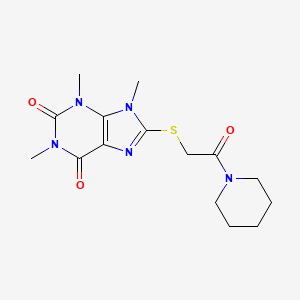

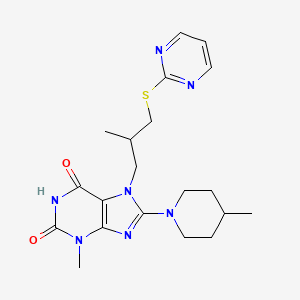
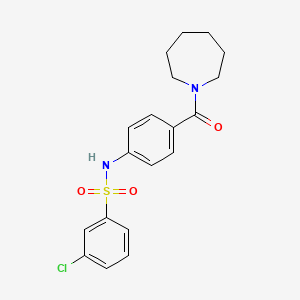
![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)
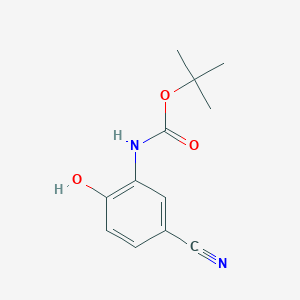
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2779173.png)

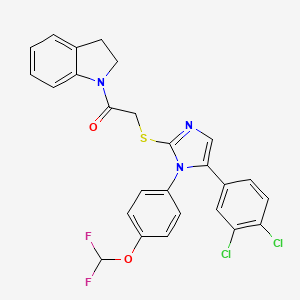
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)
